2-[1-(4-Methoxyphenyl)ethenyl]phenol
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Overview
Description
2-[1-(4-Methoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a phenol group and a methoxyphenyl group connected through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)ethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde carbon, followed by dehydration to form the ethenyl linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alkanes and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[1-(4-Methoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)ethenyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
Uniqueness
2-[1-(4-Methoxyphenyl)ethenyl]phenol is unique due to its specific ethenyl linkage, which imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-11(14-5-3-4-6-15(14)16)12-7-9-13(17-2)10-8-12/h3-10,16H,1H2,2H3 |
InChI Key |
ATMIXNNJZQIVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
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